molecular formula C10H9N3O2 B2640075 N'-(2-cyanoacetyl)benzohydrazide CAS No. 16501-75-0

N'-(2-cyanoacetyl)benzohydrazide

Cat. No.: B2640075
CAS No.: 16501-75-0
M. Wt: 203.201
InChI Key: WBXBARBASUPUBF-UHFFFAOYSA-N
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Description

N’-(2-cyanoacetyl)benzohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a cyano group and a benzohydrazide moiety, which contribute to its unique chemical properties. This compound is used in various fields, including organic synthesis, drug development, and bioanalytical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanoacetyl)benzohydrazide typically involves the reaction of cyanacetohydrazide with benzoyl chloride. The process begins with the preparation of cyanacetohydrazide, which is then treated with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous benzene at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of N’-(2-cyanoacetyl)benzohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyanoacetyl)benzohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N’-(2-cyanoacetyl)benzohydrazide include hydrazonoyl chlorides, alkyl cyanoacetates, and various amines. Reaction conditions often involve the use of solvents like ethanol and bases such as sodium ethoxide .

Major Products Formed

The major products formed from reactions involving N’-(2-cyanoacetyl)benzohydrazide include heterocyclic compounds, hydrazones, and substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

N’-(2-cyanoacetyl)benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-cyanoacetyl)benzohydrazide involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group and benzohydrazide moiety facilitate these reactions by providing reactive sites for interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N’-(2-cyanoacetyl)benzohydrazide
  • N’-((2-chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide
  • N-aryl or N-heteryl cyanoacetamides

Uniqueness

N’-(2-cyanoacetyl)benzohydrazide is unique due to its specific combination of a cyano group and a benzohydrazide moiety, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in forming heterocyclic structures and bioactive molecules .

Properties

IUPAC Name

N'-(2-cyanoacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-7-6-9(14)12-13-10(15)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXBARBASUPUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16501-75-0
Record name 2-CYANOACETIC N2-BENZOYLHYDRAZIDE
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